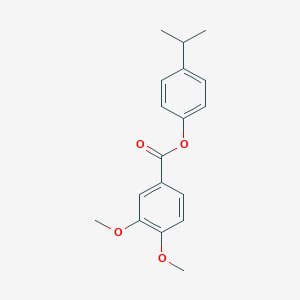

4-Isopropylphenyl 3,4-dimethoxybenzoate

Beschreibung

4-Isopropylphenyl 3,4-dimethoxybenzoate is a benzoate ester derivative characterized by a 3,4-dimethoxy-substituted aromatic ring esterified to a 4-isopropylphenyl group. This compound belongs to a broader class of liquid crystalline materials and bioactive esters, where structural variations in substituents influence physical properties (e.g., phase transitions) and biochemical interactions .

Eigenschaften

Molekularformel |

C18H20O4 |

|---|---|

Molekulargewicht |

300.3g/mol |

IUPAC-Name |

(4-propan-2-ylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C18H20O4/c1-12(2)13-5-8-15(9-6-13)22-18(19)14-7-10-16(20-3)17(11-14)21-4/h5-12H,1-4H3 |

InChI-Schlüssel |

PTBSXAOPQRDDOU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key physical properties of 4-isopropylphenyl 3,4-dimethoxybenzoate and its analogs, focusing on phase transition temperatures and enthalpies derived from thermochemical studies:

| Compound Name | Formula | Phase Transitions (K) | Transition Enthalpy (kJ/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not explicitly listed | Solid → Smectic: 373.2 K Smectic → Nematic: 451.2 K Nematic → Liquid: Not reported |

Smectic/Nematic: 77.71 kJ/mol | 3,4-dimethoxybenzoate + 4-isopropylphenyl |

| 4-4-Nonyloxybenzoyloxyphenyl 3,4-dimethoxybenzoate | C₃₁H₃₆O₇ | Solid → Nematic: 357.2 K Nematic → Liquid: 415.3 K |

Nematic/Liquid: 29.37 kJ/mol | Extended alkyl chain (nonyloxy) enhances nematic stability |

| 4-4-Octyloxybenzylideneaminophenyl 4-isopropylbenzoate | C₃₁H₃₇NO₃ | Solid → Nematic: 384.2 K Nematic → Liquid: 449.2 K |

Nematic/Liquid: 91.84 kJ/mol | Benzylideneamine linker introduces rigidity |

Key Observations :

- The isopropyl group in this compound reduces intermolecular packing efficiency compared to longer alkyl chains (e.g., nonyloxy), resulting in lower solid-to-smectic transition temperatures .

- Methoxy substituents on the benzoate ring enhance thermal stability in nematic phases compared to nitro or hydroxyl groups, as seen in cholinesterase inhibitor studies .

Biochemical and Functional Comparisons

Cholinesterase Inhibition

Inhibition studies of 3,4-dimethoxybenzoate derivatives reveal structure-activity relationships:

- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher acetylcholinesterase (AChE) inhibition (IC₅₀ = ~10 µM) than its 4-nitrobenzoate analog due to hydrogen-bonding interactions between methoxy oxygen atoms and catalytic residues (e.g., Tyr337 in AChE) .

- 4-Isopropylphenyl derivatives (e.g., pesticide metabolites like IPPMU and IPPU) demonstrate environmental persistence and bioactivity, though their ester analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.